molecular formula C13H8F2O3 B6400145 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261891-00-2

3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6400145
CAS RN: 1261891-00-2
M. Wt: 250.20 g/mol
InChI Key: CSDHWYRFPCRMAF-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95% (DHP-HBA) is a fluorinated phenolic acid that has been used in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects, and is used in laboratory experiments due to its advantages and limitations.

Scientific Research Applications

3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95% has been used for a variety of scientific research applications. It has been used in the synthesis of a variety of fluorinated compounds, such as fluorinated phenols, fluorinated amines, and fluorinated alcohols. It has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the synthesis of a variety of polymers and copolymers materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95% is not fully understood. It is believed that the fluorine atoms in the molecule interact with the hydrogen bonds of the proteins, causing structural changes that can lead to changes in the activity of the proteins. Additionally, the phenolic group of the molecule may interact with the proteins, resulting in changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95% are not fully understood. However, it has been found to have a variety of effects on proteins, including changes in the activity of enzymes and changes in the structure of proteins. Additionally, it has been found to have an effect on the expression of genes, as well as on the production of hormones and other molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments include its low toxicity, its availability in a variety of concentrations, and its ability to be used in a variety of reaction conditions. Additionally, it is relatively inexpensive and can be easily stored. The limitations of using 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments include its sensitivity to light and air, as well as its tendency to form insoluble precipitates when mixed with certain compounds.

Future Directions

The future directions for the use of 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95% in scientific research include the development of new methods for synthesizing the compound, the development of new applications for the compound, and the further exploration of its biochemical and physiological effects. Additionally, further research could be done on the mechanism of action of the compound and its potential uses in drug development. Additionally, further research could be done on the advantages and limitations of using 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments.

Synthesis Methods

3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 2,6-difluorobenzoic acid with hydroxyl amine hydrochloride in aqueous solution. This reaction yields a difluorophenylhydroxylamine, which is then reacted with hydrochloric acid in the second step to yield 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid, 95%.

properties

IUPAC Name

3-(2,6-difluorophenyl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-10-2-1-3-11(15)12(10)7-4-8(13(17)18)6-9(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDHWYRFPCRMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689684
Record name 2',6'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-00-2
Record name 2',6'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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